

DS28120313: A Technical Overview of a Novel Hepcidin Production Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production, a key regulator of iron homeostasis. Developed by Daiichi Sankyo, this compound emerged from the optimization of a series of 4,6-disubstituted indazole derivatives, originally investigated as multikinase inhibitors. Preclinical studies have demonstrated its efficacy in reducing serum hepcidin levels in a mouse model of acute inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **DS28120313**, including available experimental data and a detailed examination of the relevant signaling pathways. As of now, no clinical trial data for **DS28120313** has been made publicly available.

Discovery and Development

The discovery of **DS28120313** was the result of a targeted drug discovery program aimed at identifying small molecule inhibitors of hepcidin production for the potential treatment of anemia of chronic disease (ACD). The starting point for this program was a multi-kinase inhibitor, which was subsequently optimized through structure-activity relationship (SAR) studies of novel 4,6-disubstituted indazole derivatives.[1] This optimization process led to the identification of **DS28120313** as a potent and bioavailable inhibitor of hepcidin production.[1]

Mechanism of Action



Hepcidin expression is primarily regulated by two key signaling pathways: the Bone Morphogenetic Protein (BMP)/Son of Mothers Against Decapentaplegic (SMAD) pathway and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. While the precise molecular target of **DS28120313** has not been explicitly disclosed in the available literature, its function as a hepcidin production inhibitor suggests that it likely modulates one or both of these pathways.

Inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of hepcidin expression, primarily acting through the JAK/STAT3 pathway. The preclinical evaluation of **DS28120313** in an IL-6-induced inflammatory mouse model strongly indicates that the compound interferes with this signaling cascade.

Signaling Pathways

The following diagrams illustrate the established signaling pathways for hepcidin regulation.

Caption: Hepcidin Regulation Pathways.

Preclinical Data In Vitro Activity

DS28120313 is a potent inhibitor of hepcidin production with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Compound	IC50 (μM)
DS28120313	0.093

In Vivo Efficacy in a Mouse Model of Acute Inflammation

The in vivo efficacy of **DS28120313** was evaluated in a C57BL/6 mouse model of acute inflammation induced by interleukin-6 (IL-6).

Treatment	Dose (mg/kg)	Administration Route	Effect on Serum Hepcidin
DS28120313	30	Oral	Significant reduction



Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and evaluation of **DS28120313** are not fully available in the public domain, this section outlines the general methodologies based on the available literature.

Synthesis of DS28120313

The synthesis of **DS28120313** involves the chemical modification of a 4,6-disubstituted indazole scaffold. The general workflow for the synthesis of such compounds typically involves:



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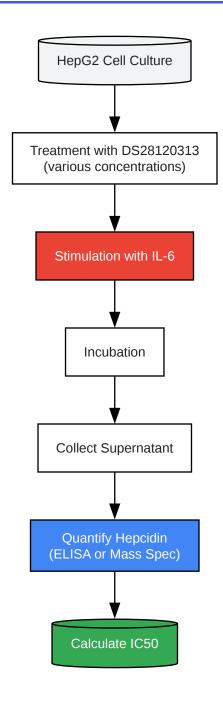
Caption: General Synthesis Workflow.

In Vitro Hepcidin Production Assay

The in vitro potency of **DS28120313** was likely determined using a cell-based assay. A common method involves:

- Cell Culture: Human hepatoma cell lines (e.g., HepG2) that endogenously express hepcidin are cultured under standard conditions.
- Compound Treatment: Cells are treated with varying concentrations of DS28120313.
- Hepcidin Induction: Hepcidin production is stimulated, for example, by the addition of BMP6 or IL-6 to the cell culture medium.
- Quantification: Hepcidin levels in the cell supernatant are quantified using methods such as ELISA or mass spectrometry.
- Data Analysis: The IC50 value is calculated by plotting hepcidin concentration against the log of the compound concentration.





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Caption: In Vitro Assay Workflow.

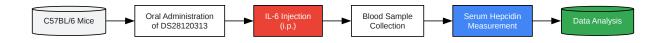
In Vivo Animal Model: IL-6-Induced Acute Inflammation

The in vivo efficacy of **DS28120313** was assessed in a mouse model that mimics inflammation-induced hepcidin production. The general protocol is as follows:

• Animals: C57BL/6 mice are commonly used for this model.



- Acclimatization: Animals are allowed to acclimatize to the laboratory conditions.
- Compound Administration: DS28120313 is administered orally to the treatment group, while
 the control group receives a vehicle.
- Inflammation Induction: A single dose of recombinant murine IL-6 is administered (e.g., intraperitoneally) to induce an acute inflammatory response and subsequent hepcidin production.
- Sample Collection: Blood samples are collected at a specified time point after IL-6 administration.
- Hepcidin Measurement: Serum hepcidin levels are measured using a validated assay.
- Statistical Analysis: The serum hepcidin levels in the treated group are compared to the control group to determine the efficacy of the compound.



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References

- 1. Discovery of DS28120313 as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4,6-disubstituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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